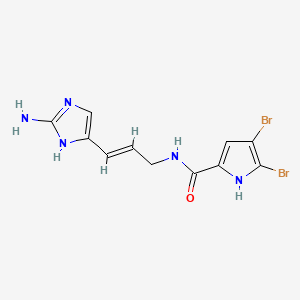

Oroidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oroidine is a member of pyrroles and a secondary carboxamide. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Anti-Biofilm Activity

Oroidin shows potential in inhibiting biofilm formation. A study on a 50-compound library based on oroidin revealed significant anti-biofilm activity against Pseudomonas aeruginosa strains. The most effective analogues contained a 2-aminoimidazole motif and a dibrominated pyrrolecarboxamide subunit, highlighting specific structural properties necessary for biological response (Richards et al., 2008). Another study synthesized a diverse oroidin library and found them effective against common proteobacteria biofilms (Ballard et al., 2009). Richards et al. (2009) also developed reverse amide 2-aminoimidazole oroidin analogues that inhibited and dispersed Pseudomonas aeruginosa biofilms (Richards et al., 2009).

Antimicrobial and Antifungal Properties

Oroidin exhibits antimicrobial activity, particularly against Gram-positive bacteria. Zidar et al. (2014) found oroidin and its analogues to have significant antimicrobial properties against various bacterial and fungal strains. Notably, some derivatives showed potent Gram-positive antibacterial activity, with potential as antimicrobial leads (Zidar et al., 2014). Moreover, a study by da Silva et al. (2011) revealed that oroidin inhibited the activity of Pdr5p, an enzyme responsible for multidrug resistance in yeast, suggesting its role in combating drug-resistant pathogens (da Silva et al., 2011).

Potential in Cancer Research

Research into the anticancer potential of oroidin-derived compounds has been conducted. Dyson et al. (2014) synthesized focused compound libraries from oroidin, identifying several analogues as potent inhibitors of cell growth in various cancer cell lines, particularly colon cancer (Dyson et al., 2014).

HIV-1 Inhibition

Oroidin has shown promise in inhibiting HIV-1. O'Rourke et al. (2016) identified oroidin as an inhibitor of HIV-1 replication, with no associated toxicity. This compound inhibited the activity of HIV-1 Reverse Transcriptase, supporting the exploration of marine natural products for anti-viral drug discovery (O’Rourke et al., 2016).

Antifouling Properties

Oroidin has been identified as an effective antifouling agent. Tsukamoto et al. (1996) isolated oroidin from the marine sponge Agelas mauritiana, demonstrating its ability to inhibit larval metamorphosis of barnacles, indicating its potential as an antifouling compound (Tsukamoto et al., 1996).

Biosynthesis and Chemical Synthesis Studies

Studies on oroidin's biosynthesis and chemical synthesis have also been significant. For instance, Wang et al. (2010) achieved de novo synthesis of 7-(15)N-oroidin, providing insights into the biosynthesis of pyrrole-imidazole alkaloids (Wang et al., 2010). Similarly, research by Du et al. (2006) on the functionalization of imidazoles led to new methods in the synthesis of oroidin marine alkaloids (Du et al., 2006).

Propiedades

Número CAS |

34649-22-4 |

|---|---|

Fórmula molecular |

C11H11Br2N5O |

Peso molecular |

389.05 g/mol |

Nombre IUPAC |

N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C11H11Br2N5O/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17)/b2-1+ |

Clave InChI |

QKJAXHBFQSBDAR-OWOJBTEDSA-N |

SMILES isomérico |

C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N |

SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

SMILES canónico |

C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N |

Sinónimos |

7-(15)N-oroidin oroidin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)

![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)

![(1R,2R,3Z,7S,11Z,13S,15R)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one](/img/structure/B1234736.png)